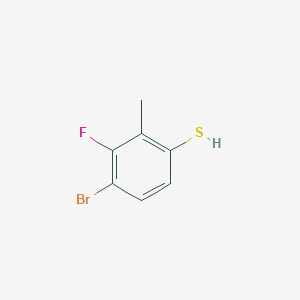

4-Bromo-3-fluoro-2-methylthiophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of "4-Bromo-3-fluoro-2-methylthiophenol"

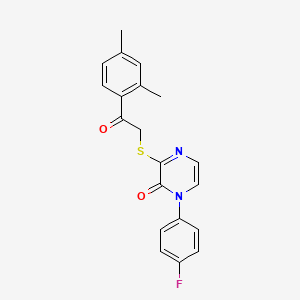

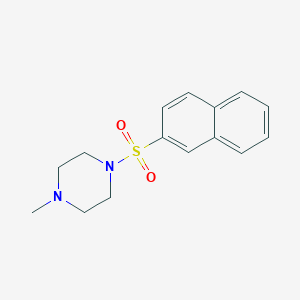

The compound 4-Bromo-3-fluoro-2-methylthiophenol is a thiophene derivative, which is a class of heterocyclic compounds that have garnered interest due to their electronic properties and potential applications in materials science. Thiophene derivatives are known for their use in various chemical reactions and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of thiophene derivatives often involves halogenated intermediates, as seen in the synthesis of regioregular poly(3-alkyl-4-fluoro)thiophenes, where a dibrominated monomer is treated with an alkyl Grignard reagent to form a single regioisomer due to the directing effect of the fluorine group . Similarly, the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene through Suzuki coupling reactions indicates the versatility of brominated thiophenes in cross-coupling reactions . These methods could potentially be adapted for the synthesis of 4-Bromo-3-fluoro-2-methylthiophenol.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be significantly influenced by substituents, as seen in the restricted rotation in bromine-substituted fluorenes . The presence of bromo and fluoro groups can affect the planarity and electronic distribution within the molecule, which in turn can influence the molecule's physical properties and reactivity.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For instance, bromination of 4-methyldibenzothiophene yields bromo-compounds that can be further transformed into different derivatives . The presence of a bromo group in 4-Bromo-3-fluoro-2-methylthiophenol suggests that it could undergo similar reactions, such as lithium exchange or further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, the introduction of fluorine atoms into the polymer backbone increases the ionization potential and enhances the tendency to aggregate in solution, which is attributed to a more co-planar backbone . The vibrational spectra and DFT simulations of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, provide insights into the geometric parameters and electronic properties such as HOMO and LUMO energies . These properties are crucial for understanding the behavior of 4-Bromo-3-fluoro-2-methylthiophenol in various environments and its potential applications.

Propriétés

IUPAC Name |

4-bromo-3-fluoro-2-methylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBGCZRVBKORBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-2-methylthiophenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3018988.png)

![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)

![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)

methanone](/img/structure/B3018996.png)

![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)